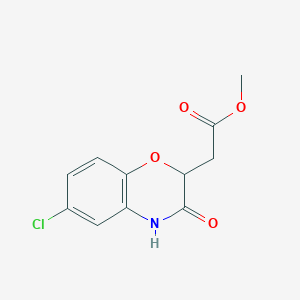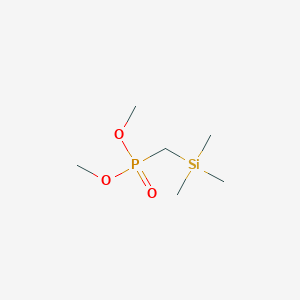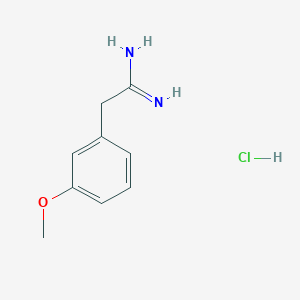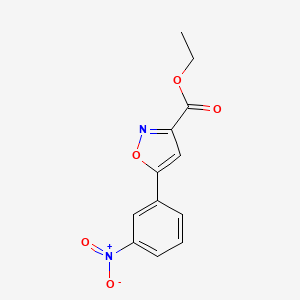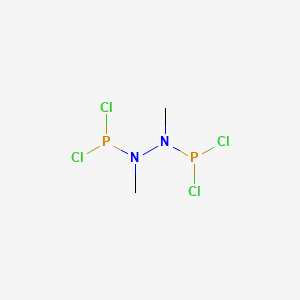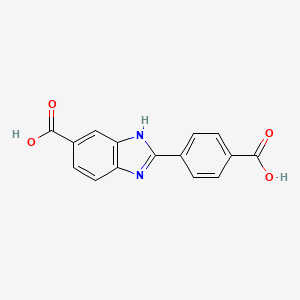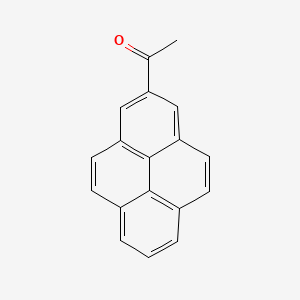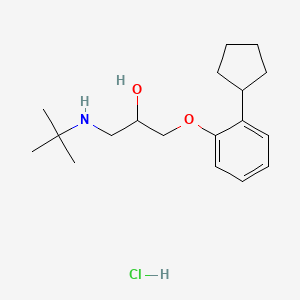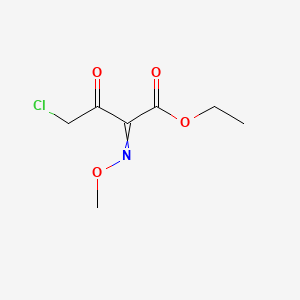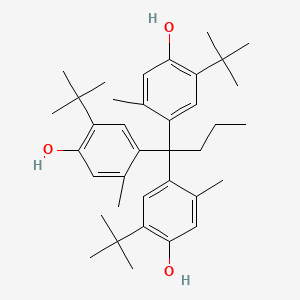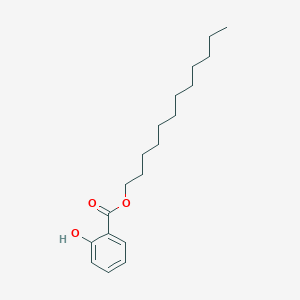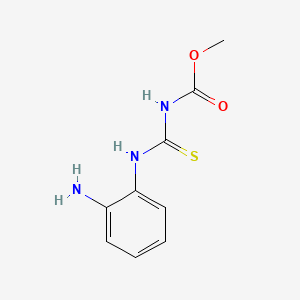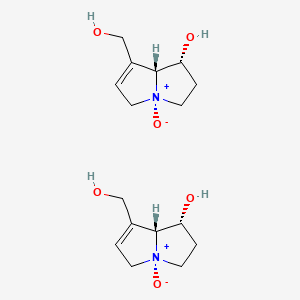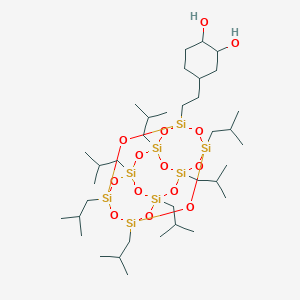
Pss-(2-(trans-3 4-cyclohexanediol)ethyl&
Vue d'ensemble
Description
PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted is a chemical compound with the empirical formula C36H78O14Si8 . It is also known by the synonyms 1-(2-trans-Cyclohexanediol)ethyl-3,5,7,9,11,13,15-isobutylpentacyclo [9.5.1.13,9.15,15.17,13]octasiloxane, trans-Cyclohexanediolisobutyl-POSS®, and POSS®-trans-cyclohexanediol-isobutyl substituted .
Molecular Structure Analysis
The molecular weight of PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted is 959.68 . The Hill notation for its empirical formula is C36H78O14Si8 .Physical And Chemical Properties Analysis
The melting point of PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted is between 121-127°C . It is soluble in THF and acetone .Applications De Recherche Scientifique
Review on Application of PEDOTs and PEDOT:PSS in Energy Conversion and Storage Devices
Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is highlighted for its wide applications in energy conversion and storage devices due to its unique properties such as good film forming ability, superior optical transparency, high electrical conductivity, and stability in air. It finds application in organic solar cells, dye-sensitized solar cells, supercapacitors, fuel cells, thermoelectric devices, and stretchable devices. Techniques to enhance the performance of these devices using PEDOT:PSS are also discussed (Sun et al., 2015).
Morphological Change and Mobility Enhancement in PEDOT:PSS
The addition of ethylene glycol (EG) to PEDOT:PSS solution improves the crystallinity of PEDOT and the ordering of the PEDOT nanocrystals in solid films, leading to enhanced carrier mobility. This enhancement is crucial for applications in ion-gel transistors and possibly other electronic devices (Wei et al., 2013).
Applications of PEDOT:PSS in Chemical and Biological Sensors
PEDOT:PSS-based transistors are employed in chemical and biological sensing for their ease of processing into small, portable, and inexpensive sensors suitable for a wide range of applications from healthcare to environmental monitoring. The ability of these transistors to translate chemical and biological signals into electronic signals showcases the versatility of PEDOT:PSS in sensor technology (Nikolou & Malliaras, 2008).
Conductive Conjugated Polyelectrolyte as Hole‐Transporting Layer
A study demonstrates the use of a water/alcohol soluble conductive conjugated polyelectrolyte (CPE-K) as hole-transporting layers (HTLs) in bulk heterojunction solar cells, achieving a power conversion efficiency (PCE) of up to 8.2%. This alternative to PEDOT:PSS addresses the limitations related to its anisotropic electrical conduction and intrinsic acidic nature, showing promise for improved device performance (Zhou et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]cyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H78O14Si8/c1-27(2)20-52-39-51(18-17-34-15-16-35(37)36(38)19-34)40-53(21-28(3)4)44-55(42-52,23-30(7)8)48-58(26-33(13)14)49-56(43-52,24-31(9)10)45-54(41-51,22-29(5)6)47-57(46-53,50-58)25-32(11)12/h27-38H,15-26H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLVLZDHFGEUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCC6CCC(C(C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H78O14Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394569 | |
| Record name | AC1MUI3F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pss-(2-(trans-3 4-cyclohexanediol)ethyl& | |
CAS RN |
480439-48-3 | |
| Record name | 4-[2-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]ethyl]-1,2-cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1MUI3F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



